molecular formula C32H31NO2 B1339381 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one CAS No. 234757-27-8

1-Benzyl-3-((trityloxy)methyl)piperidin-4-one

Cat. No.: B1339381
CAS No.: 234757-27-8
M. Wt: 461.6 g/mol
InChI Key: XKHKBVKPGDXSPY-UHFFFAOYSA-N
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Description

1-Benzyl-3-((trityloxy)methyl)piperidin-4-one is a complex organic compound featuring a piperidin-4-one ring substituted with a benzyl group at the 1-position and a trityloxy methyl group at the 3-position

Properties

IUPAC Name

1-benzyl-3-(trityloxymethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31NO2/c34-31-21-22-33(23-26-13-5-1-6-14-26)24-27(31)25-35-32(28-15-7-2-8-16-28,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-20,27H,21-25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHKBVKPGDXSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573956
Record name 1-Benzyl-3-[(triphenylmethoxy)methyl]piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234757-27-8
Record name 1-Benzyl-3-[(triphenylmethoxy)methyl]piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis Approach

A common approach involves the following steps:

  • Step 1: Formation of 1-Benzyl-4-piperidone intermediate
    This is achieved by reacting 4-piperidone or its hydrochloride salt with benzyl halides (e.g., benzyl chloride or benzyl bromide) under nucleophilic substitution conditions. The reaction is typically carried out in anhydrous solvents such as dichloromethane or acetonitrile, often in the presence of a base to neutralize the formed acid.

  • Step 2: Introduction of the (trityloxy)methyl group at the 3-position
    The 3-position hydroxymethyl group is introduced by first generating a 3-hydroxymethyl intermediate, which is then protected by reaction with triphenylmethyl chloride (trityl chloride) to form the trityloxy methyl ether. This protection step is crucial to prevent unwanted side reactions during subsequent transformations.

  • Step 3: Purification and isolation
    The crude product is purified by flash chromatography on silica gel using appropriate eluents (e.g., mixtures of hexane and ethyl acetate) to isolate the pure this compound.

One-Pot Synthesis Method (Adapted from Related Piperidin-4-one Preparations)

A more efficient method, inspired by recent advances in related piperidin-4-one syntheses, involves a one-pot reaction:

  • Benzylamine is reacted with an acrylate derivative in an organic solvent.
  • The reaction mixture is stirred at room temperature for about 1 hour, then heated to 50–60 °C for 9–24 hours.
  • Excess acrylate reduces byproduct formation, improving purity.
  • After reaction completion, unreacted acrylate and solvent are removed by distillation.
  • Organic bases are added, and the mixture is maintained at 50–85 °C for 9–16 hours to complete the formation of the piperidinone ring with benzyl substitution.
  • The trityloxy methyl group can be introduced either before or after this step, depending on the synthetic route optimization.

This method offers advantages in yield, purity, and scalability for industrial production.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose Notes
1 4-Piperidone or hydrochloride salt, benzyl halide, base (e.g., triethylamine), anhydrous solvent (dichloromethane) N-alkylation to form 1-benzyl-4-piperidone Control temperature to avoid side reactions
2 Hydroxymethylation reagents (e.g., formaldehyde or paraformaldehyde), trityl chloride, base (e.g., pyridine) Introduction and protection of 3-(trityloxy)methyl group Trityl chloride protects hydroxyl group
3 Flash chromatography (silica gel), eluent mixtures Purification Optimize eluent polarity for best separation
4 (optional) Organic bases (e.g., triethylamine), heating (50–85 °C) Ring closure and reaction completion in one-pot method Enhances yield and purity

Analytical and Purity Considerations

  • Purity is typically confirmed by chromatographic techniques such as HPLC and flash chromatography.
  • Structural confirmation is done by NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy.
  • The bulky trityloxy group influences solubility and chromatographic behavior, requiring tailored purification protocols.

Research Findings and Optimization

  • The use of excess acrylate in the one-pot method reduces mono-ester byproducts, improving the purity of the final product.
  • Protection of the hydroxymethyl group as a trityl ether is essential to prevent side reactions during subsequent synthetic steps and to improve the stability of intermediates.
  • Industrial scale synthesis benefits from automated reactors and controlled temperature profiles to maintain consistent product quality.
  • Alternative reducing agents and catalysts (e.g., palladium on carbon) have been explored for related piperidinone derivatives but require careful handling due to flammability and safety concerns.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Yield & Purity
Stepwise synthesis (N-alkylation + protection) N-alkylation of piperidone, hydroxymethylation, trityl protection, purification Well-established, controllable Multi-step, time-consuming Moderate to high yield; high purity after chromatography
One-pot reaction (benzylamine + acrylate) One-pot ring formation, excess acrylate, base treatment, trityl protection Simplified process, scalable, higher purity Requires precise temperature control High yield and purity suitable for industrial use
Catalytic hydrogenation (related derivatives) Catalytic reduction of pyridinium intermediates Efficient for related compounds Expensive catalysts, safety risks High selectivity but costly

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Benzyl-3-((trityloxy)methyl)piperidin-4-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. These interactions can influence cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

    1-Benzyl-3-methyl-4-piperidinone: A structurally similar compound with a methyl group instead of the trityloxy methyl group.

    1-Benzyl-4-piperidone: Lacks the substitution at the 3-position, making it less complex.

    3-Benzyl-4-piperidone: Features a benzyl group at the 3-position instead of the 1-position .

Uniqueness: 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one is unique due to its trityloxy methyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Biological Activity

1-Benzyl-3-((trityloxy)methyl)piperidin-4-one (CAS: 234757-27-8) is a piperidine derivative with significant potential in medicinal chemistry. This compound is characterized by its complex structure, which includes a benzyl group and a trityloxy methyl moiety. Its molecular formula is C32H31NO2C_{32}H_{31}NO_2, with a molar mass of 461.59 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that piperidine derivatives can modulate neurotransmitter systems, particularly in the central nervous system (CNS). These compounds often exhibit properties such as:

  • Antioxidant Activity : Some studies suggest that derivatives of piperidine can protect against oxidative stress, which is crucial in neurodegenerative diseases.
  • Anti-Alzheimer's Effects : Compounds similar to this compound have shown promise in inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby potentially enhancing cognitive function .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have demonstrated that modifications to the piperidine ring and substituents significantly affect biological activity. For instance, the introduction of bulky groups or specific functional groups can enhance potency against specific targets, such as chemokine receptors .

Case Studies and Research Findings

  • Neuroprotective Effects : A study on related piperidine derivatives indicated that they could provide neuroprotection by reducing neuronal apoptosis and promoting cell survival pathways . This suggests potential applications in treating neurodegenerative disorders.
  • Anti-Chemotactic Properties : Research into benzyl-piperidine compounds has revealed their ability to act as antagonists for CC chemokine receptors, which are involved in inflammatory responses. This activity could be beneficial in conditions characterized by excessive inflammation, such as asthma or allergic reactions .
  • Synthesis and Evaluation : The synthesis of this compound involved multiple steps that optimized yields and purity. High-throughput screening methods were employed to evaluate its biological efficacy against a panel of targets, revealing promising results in modulating receptor activity .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntioxidantProtects against oxidative stress
Anti-Alzheimer'sInhibits acetylcholinesterase
Chemokine Receptor AntagonismModulates inflammatory responses
NeuroprotectionReduces apoptosis in neuronal cells

Q & A

Q. What are the recommended synthesis methods for 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one?

Answer: The synthesis of piperidin-4-one derivatives typically involves multi-step organic reactions. For example, similar compounds like t-3-benzyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one oxime are synthesized via reductive amination or condensation reactions using benzylamine derivatives and ketone precursors . Key steps include:

  • Protection of functional groups : The trityl (triphenylmethyl) group is often introduced to protect hydroxyl or amine groups during synthesis, as seen in analogous compounds like (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone .
  • Characterization : Post-synthesis purification via column chromatography and validation using NMR, IR, and mass spectrometry are critical .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from moisture and ignition sources .
  • Handling : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Ensure adequate ventilation to avoid inhalation of dust or vapors .
  • Stability : The compound is stable under recommended conditions but may degrade upon prolonged exposure to light or humidity .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

Answer:

  • Design of Experiments (DoE) : Use statistical models to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, flow-chemistry setups allow precise control of reaction conditions, improving reproducibility and yield .
  • Intermediate Monitoring : Employ techniques like TLC or HPLC to track reaction progress and identify bottlenecks. Adjust stoichiometry or reaction time based on intermediate stability .
  • Catalyst Selection : Transition-metal catalysts (e.g., palladium for cross-coupling) or organocatalysts may enhance selectivity in key steps, as demonstrated in analogous piperidine syntheses .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Answer:

  • Cross-Validation : Combine multiple techniques (e.g., 1^1H/13^{13}C NMR, X-ray crystallography, and high-resolution mass spectrometry) to confirm structural assignments. For instance, crystal structure analysis resolved ambiguities in a related t-3-benzylpiperidin-4-one derivative .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to identify discrepancies caused by conformational flexibility or solvent effects .
  • Impurity Profiling : Use LC-MS to detect byproducts or degradation compounds that may interfere with spectral interpretations .

Q. What safety protocols are critical when working with this compound?

Answer:

  • Toxicity Mitigation : Although specific toxicity data for this compound are limited, assume acute toxicity based on structural analogs (e.g., piperidine derivatives with LD50_{50} values >200 mg/kg in rodents). Use fume hoods and avoid direct skin contact .
  • Spill Management : Contain spills with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous cleanup to prevent environmental contamination .
  • Emergency Procedures : For inhalation or ingestion, seek immediate medical attention and provide SDS documentation (e.g., Combi-Blocks AM-2610 SDS) to healthcare providers .

Methodological Challenges and Solutions

Q. How can the steric effects of the trityl group impact reactivity in downstream modifications?

Answer:

  • Steric Hindrance : The bulky trityl group may slow nucleophilic attacks or coupling reactions. Use polar aprotic solvents (e.g., DMF) to improve solubility and accessibility of reactive sites .
  • Deprotection Strategies : Cleave the trityl group under mild acidic conditions (e.g., dilute HCl in methanol) to avoid degrading the piperidinone core .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

Answer:

  • Chromatography : UPLC with UV detection (λ = 254 nm) achieves <0.1% impurity detection limits. Compare retention times with synthetic standards .
  • Spectroscopy : 19^{19}F NMR (if applicable) or IR can identify halogenated byproducts from incomplete reactions .

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